4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, ethyl, and methoxymethyl substituents on the pyrazole ring can significantly alter the properties of the molecule .
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The bromo, ethyl, and methoxymethyl groups can be introduced through further reactions, but the specific synthesis route would depend on the exact positions of these substituents on the pyrazole ring .Molecular Structure Analysis
The molecular structure of “4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromo group at the 4-position, an ethyl group at the 1-position, and a methoxymethyl group at the 3-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the bromo, ethyl, and methoxymethyl substituents would influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the bromo, ethyl, and methoxymethyl substituents. These groups could affect properties such as solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-ethyl-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFBYMPSZUDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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